

In-Depth Technical Guide to 3-Amino-2-methoxy-6-picoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 186413-79-6

This technical guide provides a comprehensive overview of **3-Amino-2-methoxy-6-picoline**, also known as 2-methoxy-6-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, safety information, a plausible synthetic route, and its application in the development of pharmaceutical compounds.

Chemical and Physical Properties

3-Amino-2-methoxy-6-picoline is a substituted pyridine derivative with the molecular formula C₇H₁₀N₂O.^[1] Its structural characteristics, including an amino group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position, make it a versatile intermediate for further chemical modifications. The physicochemical properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	186413-79-6	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1]
Molecular Weight	138.17 g/mol	
Appearance	Dark brown liquid	
Boiling Point	246.69 °C at 760 mmHg	[2]
Density	1.103 g/cm ³	[2]
Flash Point	102.99 °C	[2]
Synonyms	2-methoxy-6-methylpyridin-3-amine, 2-Methoxy-6-methyl-3-pyridinamine	[1]

Safety and Handling

Proper handling of **3-Amino-2-methoxy-6-picoline** is essential in a laboratory setting. The compound is irritating to the respiratory system and skin. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

First Aid Measures:

- **Inhalation:** Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- **Skin Contact:** Remove contaminated clothing and wash the affected area with soap and plenty of water.
- **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
- **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[1\]](#)

Fire-fighting Measures:

- Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[\[1\]](#)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Amino-2-methoxy-6-picoline** is not readily available in peer-reviewed literature, a plausible and commonly employed synthetic strategy for this class of compounds involves a multi-step process starting from a commercially available pyridine derivative. A general approach would be the nitration of a suitable picoline precursor, followed by methylation and subsequent reduction of the nitro group to an amine.

Below is a proposed synthetic pathway based on established chemical transformations for analogous compounds.

Plausible Synthetic Pathway

A potential synthesis route for **3-Amino-2-methoxy-6-picoline** can be envisioned starting from 2-chloro-6-methylpyridine. The key steps would involve nitration, methylation, and reduction.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **3-Amino-2-methoxy-6-picoline**.

General Experimental Protocol for Reduction of a Nitro-Precursor (Hypothetical)

This protocol is based on the general procedure for the reduction of a nitro-substituted pyridine to its corresponding amine, a key final step in the proposed synthesis.

Materials:

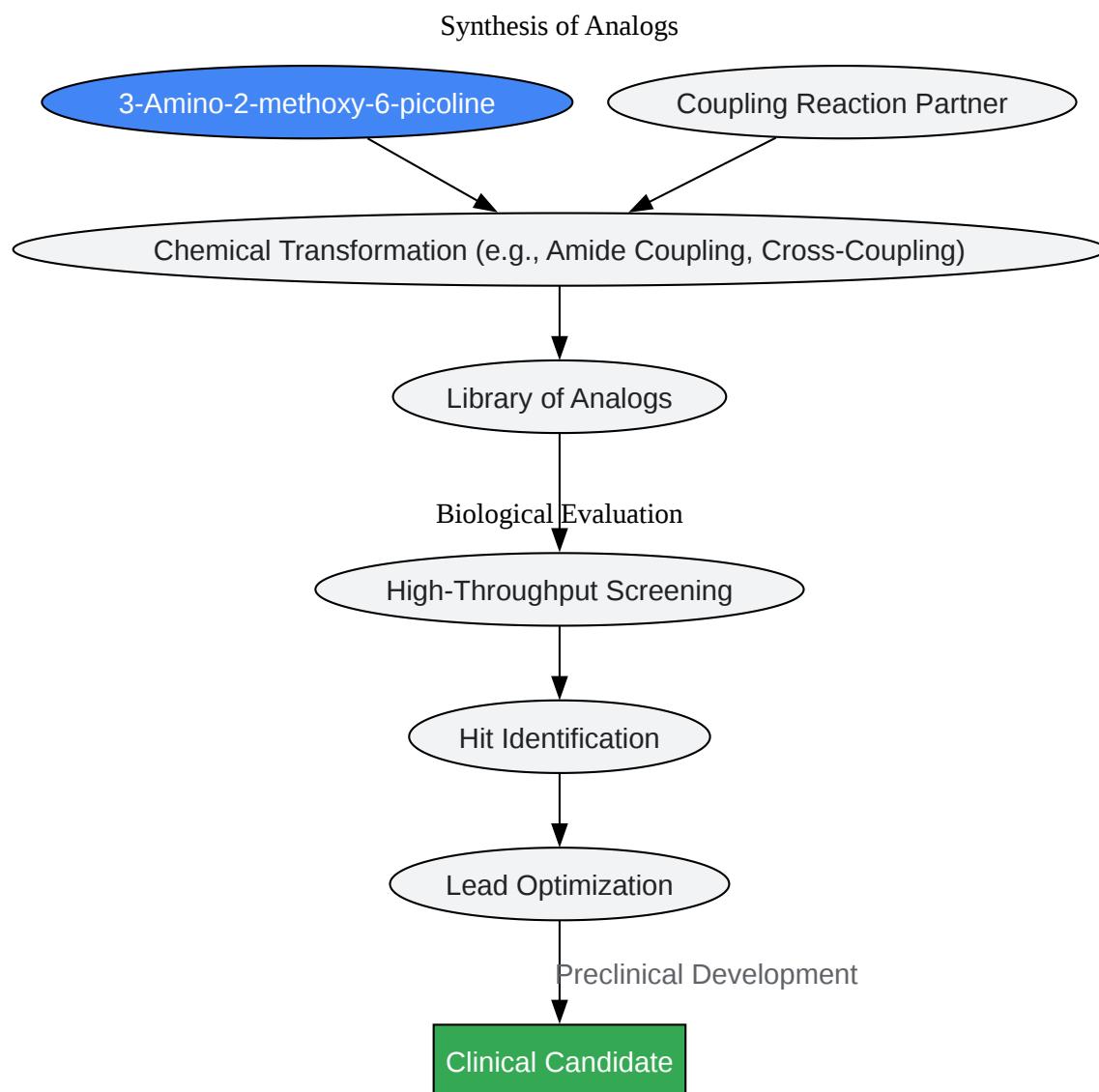
- 2-Methoxy-6-methyl-3-nitropyridine (precursor)

- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated Hydrochloric Acid (HCl)
- Methanol
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 2-Methoxy-6-methyl-3-nitropyridine, in methanol.
- To this solution, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield pure **3-Amino-2-methoxy-6-picoline**.


Applications in Drug Development

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. **3-Amino-2-methoxy-6-picoline** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

One notable application is its use as a reagent in the synthesis of aminopyridinecarboxylic acid and its derivatives, which are precursors for streptonigrin analogs.^[3] Streptonigrin is a natural product with potent anticancer activity, and the development of its analogs is an active area of research aimed at improving its therapeutic index.

Workflow for Application in Medicinal Chemistry

The general workflow for utilizing **3-Amino-2-methoxy-6-picoline** in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the use of **3-Amino-2-methoxy-6-picoline** in drug discovery.

Conclusion

3-Amino-2-methoxy-6-picoline is a valuable chemical intermediate with applications in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents. Its synthesis, while not extensively documented for this specific isomer, can be achieved through established pyridine functionalization methodologies. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-AMINO-2-METHOXY-6-PICOLINE - Safety Data Sheet [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-Amino-2-methoxy-6-methylpyridine , 97 , 186413-79-6 - CookeChem [cookechem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3-Amino-2-methoxy-6-picoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065721#3-amino-2-methoxy-6-picoline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com